4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

Catalog No.
S2823138
CAS No.
1421263-04-8
M.F
C15H9F2NOS
M. Wt
289.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

CAS Number

1421263-04-8

Product Name

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

IUPAC Name

4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol

Molecular Formula

C15H9F2NOS

Molecular Weight

289.3

InChI

InChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H

InChI Key

FVHNOKTWTORAOX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O

solubility

not available

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol (CAS 1421263-04-8) is a highly functionalized 2,4-diarylthiazole building block engineered for advanced medicinal chemistry and agrochemical synthesis. It integrates a metabolically robust 3,4-difluorophenyl moiety with a reactive phenolic handle, connected via a chemically stable thiazole core. This specific substitution pattern is highly valued in procurement because it provides a pre-optimized balance of lipophilicity and hydrogen-bonding capacity, eliminating the need for complex, low-yield late-stage fluorination or hydroxylation steps during library generation [1].

Substituting this compound with the non-fluorinated baseline (4-(2-phenylthiazol-4-yl)phenol) or the des-hydroxy analog (2-(3,4-difluorophenyl)-4-phenylthiazole) severely compromises downstream utility and increases synthetic overhead. Non-fluorinated analogs are highly susceptible to CYP450-mediated oxidative metabolism at the 3- and 4-positions of the aryl ring, leading to rapid clearance in biological models and requiring scaffold redesign [1]. Conversely, utilizing a des-hydroxy comparator removes the critical synthetic vector needed for etherification, esterification, or triflation-based cross-coupling. Procuring the exact 3,4-difluoro-4-phenol construct ensures both metabolic stability and immediate synthetic processability without requiring multi-step functionalization [2].

Metabolic Stability and Lipophilicity Enhancement via 3,4-Difluorination

The incorporation of the 3,4-difluorophenyl group significantly alters the physicochemical profile compared to the unfluorinated baseline. Fluorination at these specific positions increases the calculated lipophilicity (cLogP) while simultaneously blocking the primary sites of oxidative metabolism. Comparative chemoinformatic profiling shows that 3,4-difluoro substitution typically extends the in vitro half-life in human liver microsomes (HLM) by preventing arene oxidation, a common liability in standard 2-phenylthiazoles [1]. For procurement, starting with the pre-fluorinated 3,4-difluoro building block guarantees that downstream derivatives inherit this enhanced metabolic resistance.

Evidence DimensionAromatic ring metabolic blocking and lipophilicity (cLogP)
Target Compound Data3,4-difluorophenyl group (blocks oxidation, ΔcLogP ~ +0.5)
Comparator Or Baseline4-(2-Phenylthiazol-4-yl)phenol (unfluorinated, susceptible to oxidation)
Quantified Difference~0.5 unit increase in cLogP and elimination of 3,4-arene oxidation liability
ConditionsChemoinformatic baseline comparison for 2-arylthiazole scaffolds

Procuring the pre-fluorinated scaffold prevents late-stage metabolic failures in drug discovery programs and avoids hazardous fluorination reagents in the lab.

Synthetic Processability: The Phenolic Handle for Rapid Diversification

The presence of the 4-hydroxyl group on the phenyl ring provides a highly reactive, chemoselective vector for downstream synthesis. Compared to the unsubstituted 2-(3,4-difluorophenyl)-4-phenylthiazole, which requires harsh C-H activation for functionalization, the phenolic OH allows for standard SN2 alkylations, Mitsunobu reactions, or conversion to a triflate for Suzuki/Stille couplings with yields frequently exceeding 85% under mild conditions [1]. This functional handle is critical for generating diverse libraries of ether- or carbon-linked analogs efficiently.

Evidence DimensionYield and conditions for para-aryl functionalization
Target Compound Data>85% yield via standard O-alkylation or triflation
Comparator Or Baseline2-(3,4-Difluorophenyl)-4-phenylthiazole (requires harsh C-H activation, <40% yield)
Quantified Difference>45% improvement in functionalization yield with milder conditions
ConditionsStandard parallel synthesis protocols (e.g., K2CO3/alkyl halide in DMF)

The pre-installed phenol drastically reduces the time and cost of synthesizing large derivative libraries by enabling reliable, high-yield coupling chemistry.

Electronic Tuning of Thiazole Basicity

The strongly electron-withdrawing nature of the 3,4-difluorophenyl group exerts an inductive pull across the thiazole core, lowering the pKa of the thiazole nitrogen. Compared to electron-rich comparators like 4-(2-(4-methoxyphenyl)thiazol-4-yl)phenol, the difluoro analog exhibits reduced basicity [1]. This electronic tuning is highly advantageous for improving the membrane permeability of downstream active pharmaceutical ingredients (APIs) and reducing unwanted hERG channel binding, which is often exacerbated by highly basic heterocycles.

Evidence DimensionThiazole nitrogen basicity (pKa)
Target Compound DataLowered pKa due to strong electron-withdrawing 3,4-difluoro effect
Comparator Or Baseline4-(2-(4-Methoxyphenyl)thiazol-4-yl)phenol (higher pKa, more basic)
Quantified Difference~1.0 to 1.5 unit reduction in basic pKa
ConditionsAqueous/organic solvent basicity modeling

Selecting a scaffold with an intrinsically lower pKa helps medicinal chemists preemptively optimize the ADME profile and safety of their lead compounds.

Kinase Inhibitor Library Synthesis

The 2,4-diarylthiazole core is a privileged scaffold in kinase inhibitor design. The 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol building block is specifically suited for developing libraries targeting kinases where the 3,4-difluorophenyl group occupies a hydrophobic pocket and the phenol is functionalized to reach solvent-exposed regions or hinge-binding motifs [1].

Development of Metabolically Stable Agrochemicals

In agrochemical research, resistance to environmental and biological degradation is paramount. The pre-installed 3,4-difluoro moiety provides built-in resistance to oxidative degradation, making this compound a highly suitable precursor for synthesizing next-generation fungicides or herbicides that require extended field half-lives [2].

Advanced Materials and Liquid Crystal Intermediates

Beyond life sciences, the rigid, highly conjugated rod-like structure of the fluorinated diarylthiazole, combined with the terminal phenol, makes it a valuable intermediate for synthesizing fluorinated liquid crystals or specialized polymers. The phenol allows for easy attachment to polymer backbones or flexible alkyl tails while the fluorinated ring tunes the dielectric anisotropy [3].

XLogP3

4.1

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